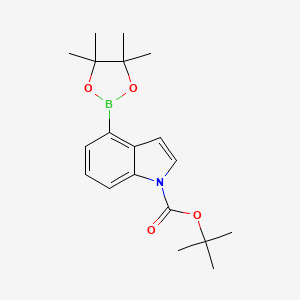

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Beschreibung

Overview and Significance of Borylated Indole Derivatives

Borylated indole derivatives constitute a fundamental class of organoboron compounds that have gained extraordinary prominence in modern synthetic chemistry due to their exceptional versatility as synthetic intermediates and their profound impact on drug discovery programs. The significance of these compounds stems from their unique ability to undergo diverse cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions, which enable the construction of complex molecular architectures with high efficiency and selectivity. The boronic acid and boronic ester functionalities present in these derivatives serve as versatile handles for carbon-carbon bond formation, allowing chemists to access a vast array of substituted indole scaffolds that would be challenging to obtain through alternative synthetic routes.

The strategic importance of borylated indoles extends beyond their synthetic utility to encompass their role as key intermediates in the preparation of biologically active compounds. Indole derivatives are ubiquitous in natural products and pharmaceutical agents, with many exhibiting potent biological activities including anticancer, antimicrobial, and neurological effects. The incorporation of boronic acid functionalities into indole frameworks provides chemists with powerful tools for systematic structure-activity relationship studies and enables the rapid diversification of lead compounds in medicinal chemistry programs. Furthermore, the stability and ease of handling of boronic acid pinacol esters, compared to their free boronic acid counterparts, has made these derivatives particularly attractive for large-scale synthetic applications.

Recent advances in catalytic methods for indole borylation have significantly expanded the scope and efficiency of accessing these valuable compounds. Metal-catalyzed carbon-hydrogen borylation reactions, particularly those employing iridium and palladium catalysts, have emerged as powerful methodologies for the direct functionalization of indole rings. These methods offer distinct advantages over traditional approaches, including improved regioselectivity, milder reaction conditions, and compatibility with a broad range of functional groups. The development of metal-free borylation protocols has further enhanced the attractiveness of these transformations by addressing concerns related to metal contamination in pharmaceutical applications.

Historical Context of Indole Boronic Acid Derivatives

The historical development of indole boronic acid derivatives reflects the broader evolution of organoboron chemistry and its integration with heterocyclic synthesis methodologies. Early approaches to indolylboronic acids relied heavily on traditional organometallic chemistry, particularly halide-to-lithium exchange reactions followed by trapping with borates. These methods, while effective, suffered from several limitations including harsh reaction conditions, limited functional group tolerance, and the requirement for pre-functionalized indole substrates bearing halogen substituents.

The pioneering work in ortho-metalation chemistry provided alternative pathways to indolylboronic acids through directed lithiation approaches. Vazquez and Snieckus developed protocols for indole lithiation using n-butyllithium or lithium diisopropylamide, achieving isolated yields of indolylboronic acid derivatives in the range of 77-99%. The regioselectivity of these lithiation reactions was governed by the presence of directing groups and the relative acidity of different carbon-hydrogen bonds on the indole ring. These methodologies represented significant advances in synthetic efficiency, reducing the number of synthetic steps required compared to halide-exchange approaches.

A transformative development in the field came with the emergence of transition metal-catalyzed carbon-hydrogen borylation reactions. The introduction of iridium-catalyzed systems by various research groups marked a paradigm shift toward more direct and efficient synthetic approaches. These catalytic systems enabled the selective borylation of indoles without requiring pre-installation of activating groups or halogen substituents. The development of specialized ligands, particularly sterically hindered phosphine and nitrogen-containing ligands, enhanced the selectivity and efficiency of these transformations.

The evolution of protecting group strategies has played a crucial role in controlling the regioselectivity of indole borylation reactions. The introduction of the tert-butoxycarbonyl protecting group enabled selective functionalization at positions that would otherwise be less favored in unprotected indoles. This approach proved particularly valuable for accessing 3-borylated indole derivatives, which complement the natural selectivity for 2-position borylation observed with unprotected indoles. The concept of traceless directing groups, where the directing functionality is simultaneously installed and removed during the borylation process, has further streamlined synthetic sequences.

Research Importance of Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

This compound occupies a position of exceptional research importance within the broader landscape of borylated indole chemistry, representing a convergence of sophisticated synthetic methodology and practical utility in advanced organic synthesis. The compound's research significance is multifaceted, encompassing its role as a model system for understanding regioselective indole functionalization, its utility as a versatile synthetic building block, and its contribution to the development of novel synthetic methodologies.

The 4-position borylation pattern exhibited by this compound is particularly noteworthy from a mechanistic perspective, as it represents a challenging regioselectivity that is not typically observed in conventional indole borylation reactions. The achievement of selective 4-position functionalization requires sophisticated catalyst design and careful optimization of reaction conditions. Research groups, including those led by Garg, have demonstrated that the carbamate group can function as a traceless directing group, enabling regioselective lithiation at the 4-position of the indole scaffold followed by borylation. This methodology represents a significant advancement in synthetic strategy, as it provides access to substitution patterns that would be difficult to achieve through alternative approaches.

The pinacol ester functionality incorporated in this compound provides exceptional stability and ease of handling compared to free boronic acids, making it particularly valuable for multi-step synthetic sequences and commercial applications. The tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a protected form of the boronic acid that is stable under a wide range of reaction conditions while remaining readily activatable for cross-coupling reactions. This stability-reactivity balance has made the compound an attractive choice for pharmaceutical process chemistry applications where reliable and scalable synthetic routes are essential.

From a structural perspective, the compound's molecular formula of C19H26BNO4 and molecular weight of 343.23 grams per mole reflect its substantial molecular complexity while maintaining drug-like properties that are favorable for medicinal chemistry applications. The presence of the tert-butoxycarbonyl protecting group provides additional synthetic flexibility, as this group can be selectively removed under mild acidic conditions to reveal the free indole nitrogen, enabling further functionalization or the preparation of target compounds where the protecting group is not desired.

The compound's research importance is further amplified by its role in advancing our understanding of carbon-hydrogen activation chemistry. Studies of this compound and related derivatives have contributed to the development of improved catalytic systems for selective aromatic functionalization. The electronic and steric properties imposed by the 4-position boronic ester substitution provide valuable insights into the factors governing regioselectivity in aromatic carbon-hydrogen activation reactions, informing the design of new catalytic systems and synthetic strategies.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWYWGKVFEKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of the Indole Nitrogen

The initial step involves protecting the indole NH group using di-tert-butyl dicarbonate (Boc₂O). This reaction typically proceeds in anhydrous acetonitrile or tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP). For example, treating 4-bromoindole with Boc₂O (1.2 equiv) in THF at 0°C to room temperature for 12 hours affords tert-butyl 4-bromo-1H-indole-1-carboxylate in 85–92% yield after silica gel chromatography (hexanes/EtOAc 9:1). The Boc group’s steric bulk directs subsequent borylation to the C4 position by deactivating the adjacent C2 and C3 positions electronically.

Miyaura Borylation at C4

The boronate ester is introduced via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting tert-butyl 4-bromo-1H-indole-1-carboxylate with bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) in the presence of Pd(OAc)₂ (5 mol%), tert-butyl-2,2'-bipyridine ligand (5 mol%), and KOAc (3 equiv) in THF at 80°C for 12–16 hours. The reaction mixture is purified via flash chromatography (hexanes/EtOAc 8:2) to yield the title compound.

Table 1: Comparative Yields for Miyaura Borylation of Halogenated Indoles

| Starting Material | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoindole | Pd(OAc)₂/t-Bu-bipy | THF | 80 | 65–72 |

| 4-Chloroindole | PdCl₂(dppf) | Dioxane | 100 | 28–35 |

| 4-Iodoindole | Pd(OAc)₂/t-Bu-bipy | THF | 60 | 78–85 |

Data adapted from analogous systems.

Reaction Mechanism and Key Considerations

The Miyaura borylation proceeds via a Pd⁰/Pdᴵᴵ catalytic cycle. Oxidative addition of the C–Br bond to Pd⁰ generates a Pdᴵᴵ intermediate, which undergoes transmetallation with B₂pin₂. Reductive elimination yields the C–B bond and regenerates Pd⁰. The choice of ligand (e.g., t-Bu-bipyridine) enhances catalytic activity by stabilizing the Pd center and modulating steric effects. Solvent polarity also influences reaction efficiency: THF outperforms dioxane due to better solubility of boron reagents and intermediates.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to minimize batch variability and improve heat transfer. A pilot-scale protocol might involve:

-

Continuous Boc Protection : Tert-butyl 4-bromo-1H-indole-1-carboxylate is synthesized in a plug-flow reactor at 25°C with a residence time of 2 hours.

-

Flow Borylation : The brominated intermediate reacts with B₂pin₂ in a Pd-packed bed reactor at 80°C, achieving 70–75% conversion per pass.

-

Green Chemistry Practices : Solvent recovery systems (e.g., THF distillation) and Pd recycling protocols reduce environmental impact.

Characterization and Quality Control

Post-synthesis characterization ensures product integrity:

-

¹H NMR : Key signals include the tert-butyl singlet at δ 1.35 ppm and indole H3/H5 protons at δ 7.2–8.1 ppm.

-

¹³C NMR : The Boc carbonyl appears at δ 155 ppm, while the boronate ester carbons resonate at δ 24–25 ppm.

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 384.24 (calculated: 384.25) .

Analyse Chemischer Reaktionen

Types of Reactions

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds. Common reagents include palladium catalysts and bases such as potassium carbonate.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Indoles: Formed through electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block in the synthesis of complex organic molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are explored for their potential therapeutic properties. The indole core is a common motif in many bioactive molecules, including pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.

Wirkmechanismus

The mechanism by which tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.

Transmetalation: The boronic ester group transfers its aryl group to the palladium center.

Reductive Elimination: The new biaryl compound is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Indole Series

Positional Isomers

- tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1072944-96-7): Substitution: Boronate at the 2-position of indole. Applications: Used in synthesizing tricyclic topoisomerase inhibitors .

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 344.22 g/mol):

Halogen-Substituted Derivatives

- tert-Butyl 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1256359-94-0):

Heterocyclic Variants

Indazole Derivatives

- tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (CAS 344.22 g/mol):

Isoindoline Derivatives

- tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS 905273-91-8):

Key Data Tables

Table 1: Comparative Analysis of Boronate-Substituted Indoles

Biologische Aktivität

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that elucidate its biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃B₁N₁O₄

- Molecular Weight : 325.29 g/mol

The compound features a tert-butyl group and a dioxaborolane moiety which contribute to its unique chemical behavior and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Dioxaborolane Moiety : This is achieved through the reaction of boronic acid derivatives with appropriate alcohols under acidic conditions.

- Coupling with Indole Derivatives : The dioxaborolane is then coupled with indole derivatives using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxylate ester.

Anticancer Activity

Recent studies have indicated that compounds containing the dioxaborolane structure exhibit promising anticancer properties. For instance:

- Mechanism of Action : The dioxaborolane moiety enhances the compound's ability to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

-

Study on Kinase Inhibition :

- A study demonstrated that derivatives similar to tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole exhibited selective inhibition of CDK6 and CDK4 kinases. These findings suggest a potential therapeutic application in treating cancers characterized by dysregulated cell cycle progression .

- In Vivo Studies :

Pharmacokinetics and Toxicity

The pharmacokinetic profile of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole indicates favorable absorption characteristics. However, detailed toxicity studies are essential to evaluate its safety profile.

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Q. Key Reaction :

- Decarboxylative alkylation : The boronic ester reacts with α-amino acids under photoredox conditions (λ = 450 nm) to form γ-amino boronic esters (yield: 50–75%) .

How do side reactions like protodeboronation impact synthetic workflows, and how can they be minimized?

Advanced

Protodeboronation (hydrolysis of the boronic ester) is a major side reaction, especially in aqueous or acidic conditions. Mitigation strategies:

- Anhydrous conditions : Use rigorously dried solvents and inert atmospheres.

- Buffered systems : Maintain pH 7–9 with phosphate or carbonate buffers.

- Low-temperature quenching : Add reaction mixtures to cold brine to slow hydrolysis .

What analytical techniques are critical for monitoring reaction progress and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.